4-(1-Phenylethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to light yellow crystalline powder that is soluble in organic solvents. This compound contains a phenyl group attached to an ethoxy group, which is further connected to an aniline moiety. The presence of both aromatic rings and an ether linkage makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethoxy)aniline typically involves the reaction of 4-nitrophenol with 1-bromo-2-phenylethane under basic conditions to form 4-(1-Phenylethoxy)nitrobenzene. This intermediate is then reduced to this compound using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The reduction step is often carried out in large-scale hydrogenation reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound from 4-(1-Phenylethoxy)nitrobenzene.
Substitution: Brominated or sulfonated derivatives of this compound.
Scientific Research Applications
4-(1-Phenylethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-(1-Phenylethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile in substitution reactions, where the aniline moiety donates an electron pair to form new bonds. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single benzene ring attached to an amino group.
Phenol: Contains a hydroxyl group attached to a benzene ring.
4-Nitrophenol: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness
4-(1-Phenylethoxy)aniline is unique due to the presence of both an ethoxy group and an aniline moiety, which allows it to participate in a wider range of chemical reactions compared to simpler aromatic amines or phenols.
Properties
IUPAC Name |
4-(1-phenylethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAODHFJFSYEMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.